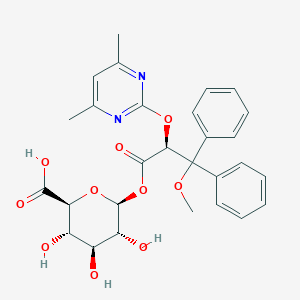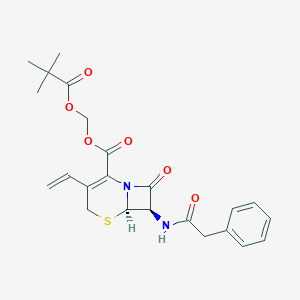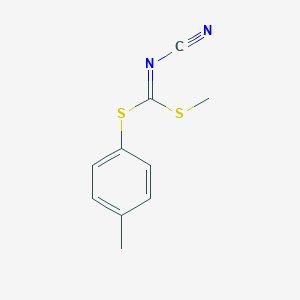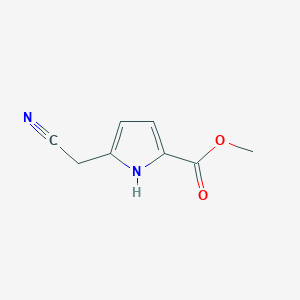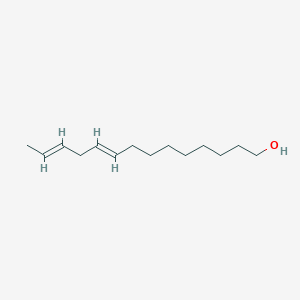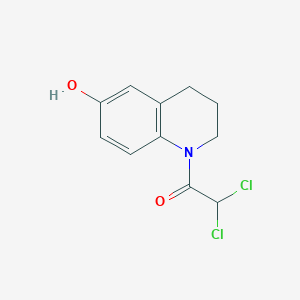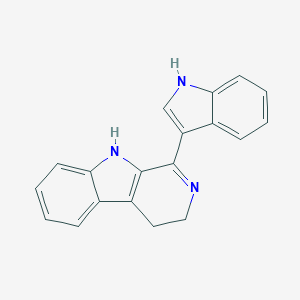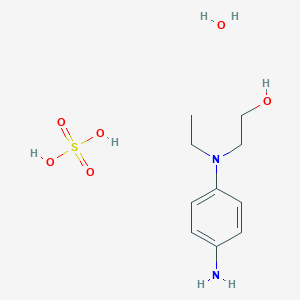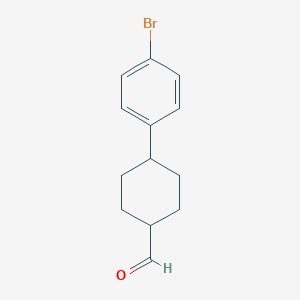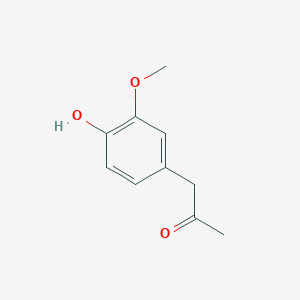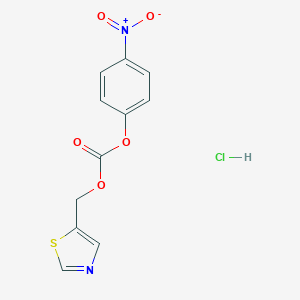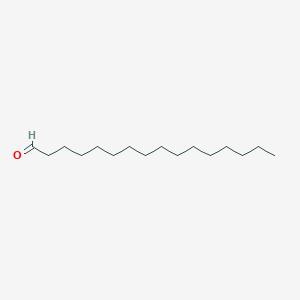methanone CAS No. 144824-63-5](/img/structure/B134181.png)
[4-(Methoxymethoxy)phenyl](pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Methoxymethoxy)phenyl](pyridin-3-yl)methanone, also known as MPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPM belongs to the class of aryl ketones and has a molecular weight of 275.32 g/mol.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A series of compounds, including those similar to 4-(Methoxymethoxy)phenylmethanone, were synthesized and shown to exhibit significant antimicrobial activity. Notably, compounds containing a methoxy group demonstrated high antimicrobial efficacy, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
Molecular Structure and Electronic Properties
Theoretical investigations of a pyridylindolizine derivative, structurally similar to 4-(Methoxymethoxy)phenylmethanone, highlighted its molecular structure and electronic properties. This study compared modeling results with experimental data, providing insights into molecular modeling and the reliability of semi-empirical methods (Cojocaru et al., 2013).
Structural Investigation
A detailed structural investigation of a related compound was conducted using single-crystal X-ray diffraction. This study provided insights into the crystallographic properties, such as the conformational disorder in the methoxy group and the orientation of phenyl rings, which can be relevant to similar compounds (Akkurt et al., 2003).
Isomorphous Structures and Disorder
Research on isomorphous structures, including analogs of 4-(Methoxymethoxy)phenylmethanone, revealed insights into molecular disorder and the implications for data-mining in structural databases. This research is relevant for understanding the structural diversity and complexity of similar compounds (Swamy et al., 2013).
Conversion to Enones
A study focused on the conversion of 4-pyridyl propargylic alcohols to enones, which is relevant to the chemical transformations of compounds like 4-(Methoxymethoxy)phenylmethanone. This research provides insights into the stereochemistry and reaction conditions for such conversions (Erenler & Biellmann, 2005).
Crystal and Molecular Structure Analysis
Crystal and molecular structure analysis of a compound closely related to 4-(Methoxymethoxy)phenylmethanone was conducted, offering insights into the intermolecular hydrogen bonding and molecular arrangement in the crystal lattice. This study aids in understanding the structural behavior of similar compounds (Lakshminarayana et al., 2009).
Synthesis of Low-Cost Emitters with Large Stokes' Shift
Research on the synthesis of low-cost emitters with large Stokes' shift using derivatives similar to 4-(Methoxymethoxy)phenylmethanone has significant implications for optical materials. This study explored how structural variations affect optical properties and quantum yields (Volpi et al., 2017).
Biocatalysis for Enantiomerically Pure Compounds
A biocatalytic process was developed to produce enantiomerically pure derivatives of compounds structurally related to 4-(Methoxymethoxy)phenylmethanone, demonstrating the potential for green chemistry in synthesizing complex molecules (Şahin et al., 2019).
Molecular Docking and Hirshfeld Surface Analysis
Molecular docking and Hirshfeld surface analysis were performed on a compound related to 4-(Methoxymethoxy)phenylmethanone. This research provides insights into molecular interactions, aiding in the understanding of molecular behavior in various environments (Lakshminarayana et al., 2018).
Propiedades
IUPAC Name |
[4-(methoxymethoxy)phenyl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-10-18-13-6-4-11(5-7-13)14(16)12-3-2-8-15-9-12/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHRWTMQUQEIEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Methoxymethoxy)phenyl](pyridin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

